molecular formula C9H19NO3S2 B6327355 Boc-NH-SS-OH CAS No. 877864-07-8

Boc-NH-SS-OH

Cat. No. B6327355
CAS RN: 877864-07-8
M. Wt: 253.4 g/mol
InChI Key: AUJWRCFOXBKTFR-UHFFFAOYSA-N
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Description

Boc-NH-SS-OH is a compound with a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .


Molecular Structure Analysis

The Boc group is a carbamate protecting group that is commonly used for the protection of amines . It is stable towards most nucleophiles and bases . The structure of Boc-NH-SS-OH is not explicitly mentioned in the search results, but it likely contains a Boc-protected amine group and a succinimidyl succinate (SS) group .


Chemical Reactions Analysis

The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .

Mechanism of Action

Target of Action

Boc-NH-SS-OH, also known as tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate or 2-Boc-aminoethyl2’-hydroxyethyldisulfide, is a Boc-protected self-immolative linker . It is primarily used for traceless bioconjugation , which means it is used to link two entities without leaving any residual atoms upon release of the cargo. The primary targets of this compound are therefore the molecules it is designed to link.

Mode of Action

The compound works by forming a stable bond with a target molecule, effectively linking it with another entity. The Boc group in the compound serves as a protecting group for the amino function . This protection is crucial during synthesis as it prevents unwanted side reactions. The Boc group can be removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid , to reveal the free amine for further reaction .

Biochemical Pathways

The exact biochemical pathways affected by Boc-NH-SS-OH would depend on the molecules it is used to link. Instead, it serves as a tool in bioconjugation processes, enabling the creation of complex molecules for various biological applications .

Pharmacokinetics

The pharmacokinetics of Boc-NH-SS-OH, like its biochemical pathways, would largely depend on the context of its use. As a part of a larger molecule, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the overall properties of that molecule . It’s worth noting that the use of polyethylene glycol (peg) linkers, such as boc-nh-ss-oh, can enhance the solubility and stability of the linked molecules, potentially improving their bioavailability .

Result of Action

The primary result of Boc-NH-SS-OH’s action is the successful linkage of two entities with the potential for traceless release of the cargo. This has numerous applications in the field of drug delivery, where the compound can be used to create prodrugs or drug conjugates .

Action Environment

The action of Boc-NH-SS-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Furthermore, the compound’s effectiveness as a linker can be influenced by factors such as temperature and the presence of other reactive groups. It’s also worth noting that the use of Boc-NH-SS-OH is considered more environmentally friendly compared to other methods, as it allows for organic solvent-free synthetic methods .

Safety and Hazards

The safety data sheet for a similar compound, Boc-His-OH, suggests that it should be handled with care . It recommends avoiding dust formation and breathing vapors, mist, or gas . In case of contact with skin or eyes, it should be washed off with plenty of water .

Future Directions

The use of Boc-protected compounds in biomedical and pharmaceutical applications is a promising area of research . They can be used as drug carriers for targeted drug delivery and controlled release . Furthermore, they can be used for specific targeting and imaging in diagnostics .

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWRCFOXBKTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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